molecular formula C41H56N8O15 B150499 Ysptspsy CAS No. 127959-11-9

Ysptspsy

Cat. No. B150499
M. Wt: 900.9 g/mol
InChI Key: WSYIZXSKHFDPIZ-JEUAVNDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ysptspsy is a peptide that has gained attention in the scientific research community due to its potential as a therapeutic agent. It is derived from a natural protein and has been found to have various biochemical and physiological effects.

Mechanism Of Action

Ysptspsy exerts its biological effects through various mechanisms. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular antioxidant defense. Ysptspsy also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.

Biochemical And Physiological Effects

Ysptspsy has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Ysptspsy also reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. In addition, ysptspsy has been found to improve glucose metabolism and insulin sensitivity.

Advantages And Limitations For Lab Experiments

One of the advantages of ysptspsy is its stability and solubility in water, which makes it easy to handle in lab experiments. Ysptspsy is also relatively inexpensive to synthesize, which makes it accessible to researchers. However, one of the limitations of ysptspsy is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of ysptspsy. One area of research is the development of ysptspsy derivatives with improved bioavailability and efficacy. Another area of research is the investigation of ysptspsy in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanisms underlying the neuroprotective effects of ysptspsy need to be further elucidated.
Conclusion
In conclusion, ysptspsy is a promising peptide with various biological activities and potential therapeutic applications. Its stability and solubility make it an attractive molecule for lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective derivatives.

Synthesis Methods

Ysptspsy is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ysptspsy has been studied extensively for its potential as a therapeutic agent. It has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Ysptspsy has also been shown to have potential in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

127959-11-9

Product Name

Ysptspsy

Molecular Formula

C41H56N8O15

Molecular Weight

900.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1

InChI Key

WSYIZXSKHFDPIZ-JEUAVNDSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O

sequence

YSPTSPSY

synonyms

Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr
tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine
YSPTSPSY

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.